4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine 4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine
Brand Name: Vulcanchem
CAS No.: 1000925-29-0
VCID: VC8457021
InChI: InChI=1S/C7H9ClN2O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2
SMILES: C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl
Molecular Formula: C7H9ClN2O3S2
Molecular Weight: 268.7 g/mol

4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine

CAS No.: 1000925-29-0

Cat. No.: VC8457021

Molecular Formula: C7H9ClN2O3S2

Molecular Weight: 268.7 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine - 1000925-29-0

Specification

CAS No. 1000925-29-0
Molecular Formula C7H9ClN2O3S2
Molecular Weight 268.7 g/mol
IUPAC Name 4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine
Standard InChI InChI=1S/C7H9ClN2O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2
Standard InChI Key OIQRCTCSXGNYAO-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl
Canonical SMILES C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure integrates two heterocyclic systems:

  • A morpholine ring (C₄H₉NO), a six-membered saturated ring containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in pharmaceutical agents .

  • A 2-chloro-1,3-thiazole (C₃H₂ClNS), a five-membered aromatic ring containing sulfur, nitrogen, and a chlorine substituent at the 2-position. Thiazoles are widely recognized for their electronic diversity and role in drug discovery .

  • A sulfonyl bridge (-SO₂-) connecting the two rings, which introduces strong electron-withdrawing effects and potential for hydrogen bonding .

This combination creates a polar yet stable molecule with a molecular formula of C₇H₈ClN₂O₃S₂ and a molecular weight of 282.73 g/mol. The chlorine atom and sulfonyl group likely contribute to its reactivity, particularly in nucleophilic substitution and covalent bonding scenarios .

Comparative Analysis with Structural Analogs

Compounds sharing structural similarities include:

Compound NameMolecular FormulaKey Features
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholineC₈H₁₁ClN₂OSMethyl linker instead of sulfonyl; melting point 31–34°C; irritant hazard
N-(4-Chlorophenyl)-2-morpholin-4-yl-2-thioxoacetamideC₁₂H₁₃ClN₂O₂SThioxoacetamide group; anti-inflammatory activity via COX-2 inhibition
5-(Morpholino)-1,3-thiazoleC₆H₉N₂OSLacks sulfonyl and chlorine; simpler backbone for structure-activity studies

The sulfonyl group in 4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine distinguishes it from methyl-linked analogs, potentially enhancing its binding affinity to biological targets through stronger dipole interactions .

Synthesis and Industrial Production

Industrial Manufacturing Considerations

Scale-up challenges involve:

  • Purification: Chromatography or recrystallization to isolate the sulfonamide product from byproducts.

  • Yield Optimization: Continuous flow reactors could improve efficiency, as demonstrated in related sulfonyl chloride syntheses .

Biological Activity and Mechanism

Anti-Inflammatory and Antitumor Prospects

Molecular docking studies on analogous compounds reveal:

  • COX-2 Inhibition: Morpholine-thiazole hybrids show binding energies ≤ -8.5 kcal/mol, comparable to celecoxib .

  • Apoptosis Induction: Chlorothiazoles disrupt mitochondrial membranes in cancer cell lines (e.g., MCF-7) .

The sulfonyl group’s electron-withdrawing nature could stabilize interactions with enzymatic active sites, potentiating these effects .

Future Research Directions

  • Pharmacological Screening: Prioritize in vitro assays against microbial and cancer cell lines.

  • Structural Optimization: Explore substituent effects at the thiazole 4-position or morpholine nitrogen.

  • Ecotoxicology Studies: Assess biodegradation pathways and aquatic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator